![molecular formula C20H24N4O5S B2517882 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021220-51-8](/img/structure/B2517882.png)

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

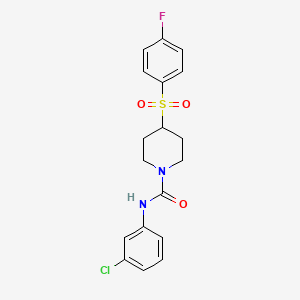

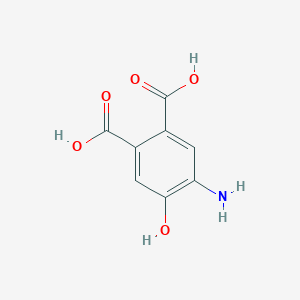

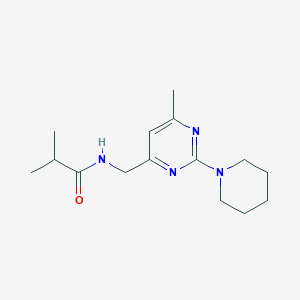

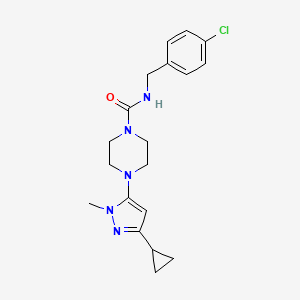

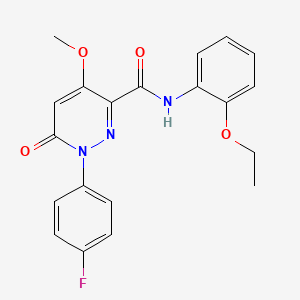

The compound N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are commonly seen in drug molecules. The molecule contains a piperazine ring, which is a feature known to be associated with a variety of pharmacological activities. The sulfonyl group attached to the piperazine suggests potential for enzyme inhibition, as sulfonyl groups are often seen in inhibitors. The benzo[d][1,3]dioxole moiety is a bioisostere for phenyl rings and can confer unique physicochemical properties to the molecule.

Synthesis Analysis

While the provided data does not include specific information on the synthesis of the compound , it is possible to infer from related literature that the synthesis of such compounds typically involves multi-step organic reactions. For example, the synthesis of related pyrido[1,2,3-de][1,4]benzoxazine derivatives involves the construction of the core ring system followed by the introduction of substituents at specific positions . The synthesis of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine derivatives also involves multiple steps, including the formation of the piperazine ring and subsequent functionalization . These processes often require careful control of reaction conditions and the use of specific reagents to achieve the desired selectivity and yield.

Molecular Structure Analysis

The molecular structure of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is likely to be complex, with multiple rings and functional groups contributing to its three-dimensional conformation. The presence of the piperazine ring, which is a flexible, saturated heterocyclic moiety, can adopt different conformations that may affect the overall shape of the molecule . The pyridinyl group adds an aromatic character and potential for additional interactions, such as pi-stacking or hydrogen bonding. The sulfonyl group is a strong electron-withdrawing group that can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The piperazine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms . The sulfonyl group can be involved in sulfonylation reactions, which are important in the synthesis of sulfonamide drugs. The benzo[d][1,3]dioxole moiety is relatively stable, but it could potentially undergo electrophilic aromatic substitution if activated by adjacent functional groups. The carboxamide group is typically less reactive but can participate in the formation of hydrogen bonds, which is crucial for the interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide would be influenced by its molecular structure. The molecule is likely to have a significant molecular weight and a complex shape, which could affect its solubility and permeability. The presence of multiple aromatic rings suggests potential for high lipophilicity, while the sulfonyl and carboxamide groups could enhance water solubility through hydrogen bonding. The molecule's ability to form a stable crystal lattice could be important for its formulation and stability as a drug substance.

Scientific Research Applications

Potential Antipsychotic Agent

Heterocyclic carboxamides, including structures similar to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide, were synthesized and evaluated as potential antipsychotic agents. They exhibited potent in vivo activities and were notably less active in behavioral models predictive of extrapyramidal side effects compared to their efficacy in antipsychotic activity prediction models. Two derivatives showed promising results, indicating the potential of such compounds in psychiatric treatment (Norman et al., 1996).

Antimalarial and Antiviral Properties

The reactivity of N-(phenylsulfonyl)acetamide derivatives, which share a core structure with the compound , was investigated for potential antimalarial activity. One derivative demonstrated excellent antimalarial activity and selectivity index. Theoretical calculations and molecular docking studies were employed, revealing small energy affinity against specific proteins and showing promise for these compounds in antimalarial and potentially antiviral applications, including against SARS-CoV-2 (Fahim & Ismael, 2021).

Inhibition of Farnesyl Protein Transferase

Novel derivatives, akin to the compound in focus, were synthesized for exploring the structure-activity relationship of Farnesyl Protein Transferase (FPT) inhibitors. These derivatives exhibited potent FPT inhibition and demonstrated significant oral bioavailability and antitumor efficacy against a series of tumor cell lines (Mallams et al., 1998).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Compounds structurally related to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide were synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B subunit. One derivative demonstrated promising results with significant inhibition and low cytotoxicity, indicating potential for therapeutic applications in tuberculosis treatment (Reddy et al., 2014).

PCSK9 mRNA Translation Inhibition

A series of compounds, including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, were identified as PCSK9 mRNA translation inhibitors. These molecules demonstrated improved potency, ADME properties, and safety profiles compared to earlier structures, marking their potential in cholesterol management and cardiovascular disease treatment (Londregan et al., 2018).

properties

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c25-20(16-5-6-17-18(14-16)29-15-28-17)22-8-3-13-30(26,27)24-11-9-23(10-12-24)19-4-1-2-7-21-19/h1-2,4-7,14H,3,8-13,15H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTCLEBZGFAFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2517802.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)

![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)